molecular formula C22H23N3OS B15101300 (5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B15101300
M. Wt: 377.5 g/mol
InChI Key: CSTFFACJSCSUKJ-SILNSSARSA-N
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Description

The compound (5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Formation of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazole-piperazine intermediate and an aldehyde, such as 4-ethylbenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

(5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one: can be compared with other thiazole derivatives, such as:

  • (5Z)-5-(4-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

These compounds share similar structural features but may differ in their biological activities and chemical properties. The presence of different substituents on the benzylidene group can significantly impact the compound’s reactivity and interactions with biological targets.

Biological Activity

The compound (5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of appropriate aldehydes with thioamides or thioesters. For the specific compound , a multi-step synthetic route was employed, which included the formation of the thiazole ring and subsequent functionalization with ethylbenzylidene and phenylpiperazine moieties. This approach is crucial for enhancing the pharmacological profile of the resultant compound.

Anticonvulsant Activity

Recent studies have indicated that compounds related to phenylpiperazine exhibit significant anticonvulsant properties. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were evaluated for their anticonvulsant activity in animal models. The most active compounds demonstrated protective effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting that modifications in the piperazine structure can lead to enhanced efficacy against seizures .

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Remarks
19300100High activity
14100Not determinedDelayed onset
24100Not determinedRapid onset

Antitumor Activity

In addition to anticonvulsant effects, thiazole derivatives have shown promise as potential antitumor agents. A study on hybrid molecules containing thiazole fragments indicated that certain derivatives could induce apoptosis in cancer cell lines such as Jurkat and K562. The compound's ability to disrupt cellular mechanisms involved in proliferation suggests a multifaceted approach to cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications to the piperazine moiety significantly influence biological activity. For example:

  • Lipophilicity : More lipophilic compounds tend to show delayed onset but prolonged action, indicating their affinity for peripheral tissues.
  • Functional Groups : The introduction of electron-withdrawing groups on the phenyl ring has been correlated with increased anticonvulsant activity.

Case Studies

  • Anticonvulsant Study : In a study involving various phenylpiperazine derivatives, it was found that compounds with higher clog P values exhibited significant anticonvulsant activity primarily at later time points post-administration. This suggests a need for further investigation into their pharmacokinetic profiles .
  • Antitumor Activity : A recent investigation into synthetic analogs of natural compounds revealed that certain thiazole derivatives could effectively induce apoptosis in Jurkat cells at low concentrations, highlighting their potential as therapeutic agents against leukemia .

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C22H23N3OS/c1-2-17-8-10-18(11-9-17)16-20-21(26)23-22(27-20)25-14-12-24(13-15-25)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3/b20-16-

InChI Key

CSTFFACJSCSUKJ-SILNSSARSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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